N-cyclopropyloxolan-3-aminehydrochloride
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Overview
Description
N-cyclopropyloxolan-3-aminehydrochloride is a chemical compound that features a cyclopropyl group attached to an oxolane ring, with an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyloxolan-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyloxolan-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives.
Scientific Research Applications
N-cyclopropyloxolan-3-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclopropyloxolan-3-aminehydrochloride exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and oxolane ring can interact with enzymes and receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the oxolane ring.
Oxolane derivatives: Contain the oxolane ring but differ in other functional groups.
Amines: Various amine compounds with different substituents.
Uniqueness
N-cyclopropyloxolan-3-aminehydrochloride is unique due to its combination of a cyclopropyl group, oxolane ring, and amine functionality. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-cyclopropyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(1)8-7-3-4-9-5-7;/h6-8H,1-5H2;1H |
InChI Key |
IWJYSLUPEUVKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCOC2.Cl |
Origin of Product |
United States |
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